N-(4-chlorophenyl)-2-methylquinolin-4-amine;hydrochloride
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Overview
Description
N-(4-chlorophenyl)-2-methylquinolin-4-amine;hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-methylquinolin-4-amine;hydrochloride typically involves the reaction of 4-chloroaniline with 2-methylquinoline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-methylquinolin-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-methylquinolin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-1,3,4-oxadiazole derivatives: Known for their antimicrobial and antitubercular activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives: Studied for their antiviral and antifungal properties.
N-(4-chlorophenyl)-2-aminobenzamide: Investigated for its potential as an anticancer agent.
Uniqueness
N-(4-chlorophenyl)-2-methylquinolin-4-amine;hydrochloride stands out due to its unique quinoline structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C16H14Cl2N2 |
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Molecular Weight |
305.2 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-methylquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H13ClN2.ClH/c1-11-10-16(14-4-2-3-5-15(14)18-11)19-13-8-6-12(17)7-9-13;/h2-10H,1H3,(H,18,19);1H |
InChI Key |
WSAGDJGBIGPAAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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